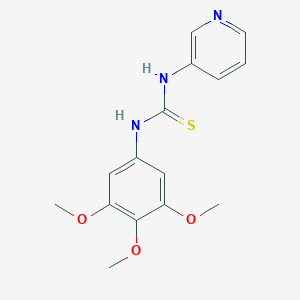

N-(3-PYRIDYL)-N'-(3,4,5-TRIMETHOXYPHENYL)THIOUREA

Description

Properties

IUPAC Name |

1-pyridin-3-yl-3-(3,4,5-trimethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-19-12-7-11(8-13(20-2)14(12)21-3)18-15(22)17-10-5-4-6-16-9-10/h4-9H,1-3H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXLDJPVUCWQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=S)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-PYRIDYL)-N'-(3,4,5-TRIMETHOXYPHENYL)THIOUREA is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C13H15N3O3S

- Molecular Weight : 293.34 g/mol

- CAS Number : 30162-37-9

The compound features a pyridine ring and a trimethoxyphenyl group linked by a thiourea moiety, contributing to its unique pharmacological properties.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly urease (EC 3.5.1.5). Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in nitrogen metabolism.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Urease | Competitive | 25.0 |

The compound's ability to inhibit urease suggests potential applications in treating conditions associated with elevated urea levels, such as certain kidney disorders.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : Induces early apoptosis and cell cycle arrest.

- A549 (Lung Cancer) : Displays significant growth inhibition.

Case Study : A study evaluated the compound's effects on MCF-7 cells, revealing an IC50 value of 15 µM, indicating substantial cytotoxicity. The mechanism involved the induction of apoptosis through mitochondrial pathways and inhibition of key oncogenic kinases.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Properties

This compound also exhibits antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively:

- DPPH Assay : Scavenging activity of 72% at 100 µM concentration.

- ABTS Assay : Scavenging activity of 65% at the same concentration.

This antioxidant capacity indicates potential applications in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivatives

Thiourea analogs with varied substituents highlight the impact of functional groups on physicochemical and biological properties:

- Key Observations: The 3,4,5-trimethoxyphenyl group in the target compound is associated with microtubule-targeting activity, as seen in combretastatin A-4 derivatives . Triphenyl substituents in introduce steric bulk, likely hindering binding to flat protein surfaces (e.g., tubulin’s colchicine site).

Compounds with 3,4,5-Trimethoxyphenyl Moieties

The 3,4,5-trimethoxyphenyl group is critical in anticancer agents due to its planar structure and hydrogen-bonding capacity:

- Key Observations :

Pyridyl-Containing Compounds

The pyridyl group can enhance solubility and metal-binding capacity:

- Key Observations :

Computational and Structural Insights

- DFT Studies : Thiourea derivatives like bis(thiourea)nickel chloride have been analyzed using DFT for electronic properties . The target compound’s electron distribution (e.g., sulfur lone pairs) may influence redox behavior or binding interactions.

- Crystal Packing : Analogous compounds (e.g., ) show dihedral angles between aromatic groups (53–71°), affecting molecular conformation and crystal lattice stability. The pyridyl and trimethoxyphenyl groups in the target compound may adopt similar torsional angles.

Q & A

Q. What are the optimal synthetic protocols for N-(3-Pyridyl)-N'-(3,4,5-Trimethoxyphenyl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridylamine derivative with a 3,4,5-trimethoxyphenyl isothiocyanate under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to enhance nucleophilicity and stabilize intermediates.

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the isothiocyanate group.

- pH control : Mildly basic conditions (e.g., triethylamine) facilitate deprotonation of the amine for efficient coupling . Post-synthesis, purification via column chromatography or recrystallization is critical. Yield optimization can be assessed using High-Performance Liquid Chromatography (HPLC) to monitor reaction progress .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the thiourea linkage (NH signals at δ 9–11 ppm) and methoxy group integration (δ 3.6–3.8 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the aromatic regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- HPLC : Validates purity (>95%) and identifies byproducts, especially unreacted starting materials .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfur in the thiourea group).

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability and charge-transfer interactions.

- Spectroscopic predictions : Compare computed IR/Raman spectra with experimental data to validate structural models .

Q. What strategies resolve contradictions in reported biological activity data for thiourea derivatives?

- Dose-response studies : Use standardized assays (e.g., IC50 determination in enzyme inhibition) to account for variability in potency metrics.

- Target validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for purported targets (e.g., kinases or tubulin).

- Structural analogs : Compare activity trends with derivatives having modified substituents (e.g., methoxy vs. nitro groups) to identify critical pharmacophores .

Q. How can molecular interactions between this compound and biological targets be investigated?

- Molecular docking : Use software like AutoDock Vina to model binding modes with proteins (e.g., β-tubulin or histone deacetylases). Pay attention to hydrogen bonds between the thiourea NH and catalytic residues.

- Mutagenesis studies : Replace key amino acids in the target protein to confirm interaction sites.

- Cellular assays : Combine Western blotting (to assess pathway inhibition) with fluorescence microscopy (to track cellular localization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.